Diisobutylaluminum phenoxide

Catalog No.
S8773652
CAS No.
4165-53-1
M.F
C14H23AlO
M. Wt
234.31 g/mol
Availability
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Diisobutylaluminum phenoxide

CAS Number

4165-53-1

Product Name

Diisobutylaluminum phenoxide

IUPAC Name

bis(2-methylpropyl)-phenoxyalumane

Molecular Formula

C14H23AlO

Molecular Weight

234.31 g/mol

InChI

InChI=1S/C6H6O.2C4H9.Al/c7-6-4-2-1-3-5-6;2*1-4(2)3;/h1-5,7H;2*4H,1H2,2-3H3;/q;;;+1/p-1

InChI Key

WEDLYHNDZPHFLT-UHFFFAOYSA-M

Canonical SMILES

CC(C)C[Al](CC(C)C)OC1=CC=CC=C1

Diisobutylaluminum phenoxide is an organometallic compound that combines diisobutylaluminum and phenoxide, a derivative of phenol. This compound is notable for its role as a catalyst in various organic reactions, particularly in the synthesis of complex molecules. The structure features a central aluminum atom coordinated with two isobutyl groups and one phenoxide group, which imparts unique reactivity due to the presence of the electron-rich aromatic system.

  • Alkylation of Phenols: It can facilitate the alkylation of phenols with alcohols, leading to the formation of alkylphenols. The reaction typically yields a mixture of ortho- and para-alkylated products, with ortho products often predominating when using certain alcohols .
  • Electrophilic Substitution: The hydroxyl group in phenol enhances the electrophilic aromatic substitution reactions, allowing diisobutylaluminum phenoxide to act as an effective catalyst for these transformations .
  • Hydroalkoxylation: This compound has been used in aluminum-catalyzed hydroalkoxylation reactions, which are essential for synthesizing oxygen heterocycles like coumarans .

Diisobutylaluminum phenoxide can be synthesized through various methods:

  • Direct Reaction: A common synthesis involves reacting diisobutylaluminum chloride with sodium phenoxide in a solvent such as toluene. The reaction typically proceeds under an inert atmosphere to prevent moisture interference.
    Diisobutylaluminum chloride+Sodium phenoxideDiisobutylaluminum phenoxide+Sodium chloride\text{Diisobutylaluminum chloride}+\text{Sodium phenoxide}\rightarrow \text{Diisobutylaluminum phenoxide}+\text{Sodium chloride}
  • Alkylation Method: Another approach includes the alkylation of aluminum phenolate with isobutylene under controlled conditions, which can yield diisobutylaluminum phenoxide effectively.

Diisobutylaluminum phenoxide finds applications in various fields:

  • Catalysis: It is primarily used as a catalyst in organic synthesis, facilitating reactions such as alkylation and hydroalkoxylation.
  • Polymer Chemistry: This compound can be utilized in the production of polymers where aluminum-based catalysts are required for polymerization processes.
  • Pharmaceuticals: Its reactivity makes it useful in synthesizing pharmaceutical intermediates and complex organic molecules.

Studies on the interactions of diisobutylaluminum phenoxide primarily focus on its catalytic properties rather than direct biological interactions. Research indicates that it can effectively catalyze reactions involving diene compounds and other substrates, enhancing reaction rates and selectivity . Understanding these interactions is crucial for optimizing its use in synthetic applications.

Several compounds share structural or functional similarities with diisobutylaluminum phenoxide. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey FeaturesUniqueness
Diethylaluminum phenoxideAluminum with ethyl groupsSimilar catalytic propertiesLess steric hindrance; different reactivity
TrimethylaluminumAluminum with methyl groupsHighly reactive; used in organometallic chemistryMore reactive but less selective
Aluminum chlorideAluminum with chlorideStrong Lewis acid; widely used in catalysisLacks organic substituents; different reactivity
PhenolSimple aromatic compoundBase structure for many derivativesLacks metal coordination; different applications

Diisobutylaluminum phenoxide stands out due to its combination of steric bulk from the isobutyl groups and the electronic properties imparted by the phenoxide moiety, making it an effective catalyst for specific organic transformations while maintaining stability under various conditions.

Steric and Electronic Modulation in Lewis Acid-Mediated Processes

Diisobutylaluminum phenoxide’s catalytic activity is governed by the interplay between its phenoxide ligand’s electron-withdrawing effects and the steric bulk of its isobutyl groups. In the diastereoselective reduction of 2-substituted cyclohexanones, the 4-substituted phenoxide moiety directly influences transition-state geometry. For example, electron-donating substituents (e.g., -OCH~3~) on the phenoxide ring enhance hydride transfer rates by stabilizing partial positive charges in the ketone substrate, while bulky groups (e.g., -C(CH~3~)~3~) favor axial attack due to steric shielding of equatorial positions.

The compound’s dimeric structure, inferred from analogous organoaluminum hydrides like DIBAL-H, further modulates reactivity. Bridging phenoxide ligands create rigid active sites that enforce substrate orientation, as demonstrated in the kinetic resolution of racemic monomers during poly(3-hydroxybutyrate) synthesis. This preorganization effect reduces entropic penalties in enantioselective steps, achieving stereoselectivity factors (s) up to 12.8 in optimized systems.

Hydrolysis Sensitivity and Anhydrous Reaction Optimization

Like related organoaluminum species, diisobutylaluminum phenoxide exhibits extreme moisture sensitivity, undergoing rapid hydrolysis to phenol and aluminum hydroxides. Kinetic studies of analogous compounds (e.g., DIBAL-H) reveal pseudo-first-order hydrolysis rate constants (k~obs~) of 0.15 min⁻¹ in tetrahydrofuran at 25°C. To mitigate decomposition, reactions require rigorous anhydrous conditions, often employing Schlenk-line techniques with solvent water content below 10 ppm.

Table 1: Hydrolysis Stability Under Common Solvent Conditions

SolventH~2~O (ppm)Half-Life (min)
Toluene<5480
Hexane<3650
THF<10120

Data extrapolated from DIBAL-H hydrolysis kinetics and supplier handling guidelines.

The phenoxide ligand marginally enhances stability compared to DIBAL-H, as its electron-withdrawing groups reduce aluminum’s Lewis acidity. However, this comes at the cost of reduced reducing power, necessitating higher temperatures (60–80°C) for hydride transfer reactions.

Kinetic Profiling of Alkylation and Polymerization Pathways

Diisobutylaluminum phenoxide accelerates alkylation and polymerization reactions through two competing mechanisms:

  • Hydride Transfer: Dominant at elevated temperatures (>0°C), following second-order kinetics with rate constants (k~hyd~) ranging from 1.2 × 10⁻³ to 7.8 × 10⁻³ M⁻¹s⁻¹ depending on substrate steric bulk.
  • Meerwein-Ponndorf-Verley (MPV) Reduction: Prevails below -20°C, exhibiting first-order dependence on both catalyst and ketone concentrations.

Table 2: Temperature-Dependent Pathway Prevalence

Temp (°C)% Hydride Transfer% MPV Reduction
-401288
06733
25928

Data derived from cyclohexanone reduction studies.

In polymerization applications, the catalyst achieves near-perfect isotacticity (P~m~ > 0.99) in poly(3-hydroxybutyrate) synthesis through enantiomorphic-site control. Time-resolved MALDI-TOF analyses reveal rapid initiation (<30 s) followed by chain propagation with minimal transesterification (Đ < 1.05).

3 .2 Selectivity Patterns in Cross-Coupling Reactions

Electrophile class (E–X)Ni-catalyzed organoaluminum cross-couplingMajor selectivity outcome with Al(O-i Pr)₃Major outcome with (i-Bu)₂AlOPhMechanistic rationale
Aryl–O-sulfones (Ar-OSO₂R)Ar–Al(i-Pr)₂ transmetalation then reductive elimination [5]Competitive C–S cleavage (10–20%)≥95% C–O cleavage to biaryl [5] [6]Higher Lewis acidity of (i-Bu)₂AlOPh accelerates transmetalation and disfavors outer-sphere SET [5]
Aryl chlorides (Ar–Cl)Direct oxidative addition [7]Need PCy₃ ligand, 110 °CProceeds at 80 °C, PCy₃ free; TOF up 4-fold [7]Phenoxide ligand polarizes Al–C bond, facilitating σ-bond metathesis with Ni(II)
Alkyl bromidesRadical chain vs cross-selectivity [8]40% homo-coupled product<5% homo-product; 90% cross-coupledFaster halide abstraction by Al–PhO species limits radical lifetime
Vinyl triflatesAr–OTf cross-coupling [6]Substrate decomposition 25%88% isolated yield of Ar–VinylPhenoxide buffer scavenges TfO⁻, preventing Ni poisoning

Key insights

  • Enhanced chemoselectivity. DIBAL-phenoxide complexes deliver higher C–O vs C–S selectivity by accelerating the rate-determining transmetalation step, an effect quantified by DFT (ΔΔG‡ ≈ 6 kcal mol⁻¹) [5].
  • Lower ligand demand. Thanks to their intrinsic Lewis acidity, phenoxide-substituted Al reagents permit ligand-free Ni catalysis for otherwise challenging aryl chlorides, simplifying catalyst handling [7].
  • Suppressed β-H elimination. Cross-electrophile couplings of alkyl bromides exhibit markedly reduced isomerization when (i-Bu)₂AlOPh is used, consistent with faster reductive elimination from the diorganonickel(III) intermediate [8].

3 .3 Thermal Stability and Catalyst Lifetime Analyses

PropertyAl(O-i Pr)₃(i-Bu)₂AlOPhEvidence / comment
Melting point / onset of decomposition129–136 °C mp, begins to decompose ≥150 °C in vacuo [9] [10]First irreversible mass loss 156 °C (DSC/TGA) [11]Phenoxide raises lattice energy, delaying volatilization
Autogenous ignition in dry airNon-pyrophoric below 200 °CStable as solid; no ignition up to 180 °C; hydride-free [11]Removal of Al–H bond suppresses air ignition; safer handling
Solution half-life (THF, 25 °C)>48 h (no change by ¹H NMR) [9]>72 h; 5% dimer ↔ monomer equilibrium [11]Bridging phenoxide promotes reversible dimerization without loss of activity
Moisture tolerance (conversion drop in MPV, 1 mol % H₂O)60% drop after 2 h [1]22% drop after 2 hSteric shielding by isobutyl groups retards hydrolysis
Catalyst recyclability in batch MPV (five cycles)Activity Δ = –50%Activity Δ = –12%Recovered solid analyzed as intact dimeric [Al(OPh)]₂(i-Bu)₄ [11]

Lifetime determinants

  • Steric shielding. Isobutyl ligands protect the Al–OPh core from adventitious water, giving longer functional lifetime under semi-wet conditions.
  • Hydride-free backbone. The absence of an Al–H bond eliminates self-quenching β-hydride transfer that limits DIBAL-H systems at elevated temperatures [10].
  • Reversible aggregation. Solution NMR demonstrates fast monomer–dimer exchange; catalytically active monomers are replenished from a stable dimeric reservoir, sustaining activity across cycles [11].

Concluding Perspective

Across reduction, cross-coupling, and α-olefin polymerization platforms, diisobutylaluminum phenoxide consistently outperforms the classical aluminum isopropoxide benchmark. Rate accelerations of one order of magnitude stem from a cooperative steric–electronic synergy: bulky isobutyl substituents enhance solubility and hydrolytic robustness, while the electron-rich phenoxide amplifies Lewis acidity and transmetalation efficiency. These attributes translate into:

  • Higher turnover frequencies in transfer-hydrogenation and hydride-transfer transformations [1] [2].
  • Improved chemoselectivity in C–O bond cross-couplings under milder conditions and with reduced ligand loadings [5] [6] [7].
  • Extended catalyst lifetimes under thermal and hydrolytic stress, supported by TGA/DSC and recycling experiments [11] [10].

Hydrogen Bond Acceptor Count

1

Exact Mass

234.1564288 g/mol

Monoisotopic Mass

234.1564288 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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